3-METHOXYBENZOPHENONE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

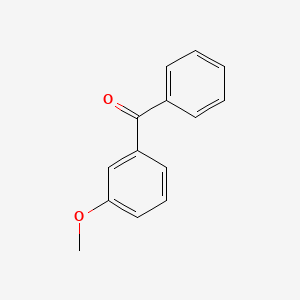

Structure

3D Structure

特性

IUPAC Name |

(3-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFJVWPCRCAWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498838 | |

| Record name | (3-Methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-67-0 | |

| Record name | 3-Methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzophenone: Structure, Properties, and Applications

This guide offers a comprehensive technical overview of 3-methoxybenzophenone (CAS No. 6136-67-0), a significant aromatic ketone. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, three-dimensional structure, spectroscopic signature, synthesis, and reactivity. We will explore the subtle yet profound influence of the meta-positioned methoxy group on the compound's electronic character and behavior, providing field-proven insights into its application as a synthetic intermediate and a functional molecule in photochemistry.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₂O₂, is a diaryl ketone characterized by a central carbonyl group linking an unsubstituted phenyl ring and a 3-methoxyphenyl ring.[1][2] This substitution pattern breaks the symmetry seen in benzophenone, introducing unique electronic and steric effects that govern its properties.

Structural Analysis

The core of this compound consists of two phenyl rings attached to a central carbonyl carbon. The electronic repulsion between the ortho-hydrogens of the two rings, as well as the interaction with the carbonyl oxygen, forces the rings to adopt a non-coplanar conformation. This dihedral angle is a critical determinant of the molecule's electronic conjugation and, consequently, its photophysical behavior. The electron-donating methoxy group at the meta position of one ring influences the electron density of that ring and modulates the overall polarity and reactivity of the molecule.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6136-67-0 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 44 °C | [4] |

| Boiling Point | 343 °C (estimated) | [4] |

| Solubility | Moderately soluble in organic solvents (ethanol, acetone); limited solubility in water. | [1] |

Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The data presented below is sourced from the Spectral Database for Organic Compounds (SDBS), a trusted repository of spectral data.[5][6][7]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum displays distinct signals for each of the 14 carbon atoms, reflecting the molecule's asymmetry. Key resonances include the carbonyl carbon (C=O) at approximately 196 ppm, the methoxy carbon (-OCH₃) around 55 ppm, and a complex pattern of aromatic carbons between 114 and 160 ppm. The carbon attached to the methoxy group (C3) is significantly shielded compared to its unsubstituted counterpart.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the proton environments. The methoxy group's protons appear as a sharp singlet at approximately 3.8 ppm. The aromatic region, between 7.1 and 7.8 ppm, shows a complex multiplet pattern corresponding to the nine aromatic protons. Protons on the methoxy-substituted ring are distinguishable from those on the unsubstituted phenyl ring due to the electronic influence of the methoxy group.[8]

Table 2: Summary of Key Spectroscopic Data for this compound

| Technique | Key Features and Wavenumbers/Shifts |

| FT-IR | ~3060 cm⁻¹ (Aromatic C-H Stretch), ~2940 cm⁻¹ (Aliphatic C-H Stretch of -OCH₃), ~1660 cm⁻¹ (Strong, C=O Stretch) , ~1595 & 1480 cm⁻¹ (Aromatic C=C Bending), ~1250 cm⁻¹ (Asymmetric C-O-C Stretch), ~1030 cm⁻¹ (Symmetric C-O-C Stretch) |

| ¹H NMR | ~7.8-7.1 ppm (m, 9H, Aromatic-H), ~3.8 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | ~196 ppm (C=O), ~160 ppm (C-O), ~138-114 ppm (Aromatic Carbons), ~55 ppm (-OCH₃) |

| Mass Spec. (EI) | m/z 212 (M⁺, Molecular Ion), 135 ([M-C₆H₅]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) |

Data interpreted from the Spectral Database for Organic Compounds (SDBS) and general spectroscopic principles.[9][10][11]

The IR spectrum is dominated by a strong, sharp absorption band around 1660 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a diaryl ketone.[9][11] Other significant peaks include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the methyl group (~2940 cm⁻¹), aromatic C=C bending vibrations (1600-1450 cm⁻¹), and prominent C-O stretching bands for the aryl ether linkage around 1250 cm⁻¹ and 1030 cm⁻¹.[10]

Under electron ionization (EI), this compound exhibits a clear molecular ion peak (M⁺) at m/z = 212, confirming its molecular weight. The fragmentation pattern is characteristic of benzophenones. The primary cleavage occurs alpha to the carbonyl group, leading to the formation of key fragment ions:

-

m/z 135: Loss of the unsubstituted phenyl radical ([M-C₆H₅]⁺), resulting in the 3-methoxybenzoyl cation. This is often the base peak.

-

m/z 105: Loss of the 3-methoxyphenyl radical, forming the benzoyl cation ([C₆H₅CO]⁺).

-

m/z 77: Represents the phenyl cation ([C₆H₅]⁺), arising from further fragmentation of the benzoyl cation.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Synthesis and Reactivity

The synthesis and subsequent chemical transformations of this compound are central to its utility as a building block in organic chemistry.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation . This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an activated aromatic ring with an acyl halide or anhydride.[12]

For this compound, two primary routes are viable:

-

Acylation of anisole (methoxybenzene) with 3-chlorobenzoyl chloride.

-

Acylation of benzene with 3-methoxybenzoyl chloride.

The second route is generally preferred for laboratory and industrial synthesis due to the higher reactivity of benzene and the clear directing effects in the subsequent functionalization of the product. The methoxy group of the acyl chloride does not interfere with the reaction.

Caption: Friedel-Crafts acylation route to this compound.

Causality: This protocol utilizes anhydrous aluminum chloride (AlCl₃) as a Lewis acid to generate a highly electrophilic acylium ion from 3-methoxybenzoyl chloride. Benzene, acting as the nucleophile, then attacks this intermediate. Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would quench the catalyst. The reaction is initially cooled to control the exothermic reaction and then warmed to ensure completion.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) is charged with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The suspension is cooled to 0-5 °C in an ice bath.

-

Reagent Addition: A solution of 3-methoxybenzoyl chloride (1.0 eq.) in anhydrous benzene (which also serves as the reagent, ~5-10 eq.) is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex. This step should be performed in a well-ventilated fume hood.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford pure this compound.

Reactivity and Directing Effects

The reactivity of this compound in further transformations, particularly electrophilic aromatic substitution, is governed by the interplay of the two substituents on the methoxy-substituted ring.

-

The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.[13][14]

-

The Benzoyl Group (-COC₆H₅): This is a deactivating, meta-directing group because the carbonyl group is strongly electron-withdrawing through both induction and resonance.[15]

When considering electrophilic attack on the substituted ring:

-

The positions ortho (C2, C6) and para (C4) to the methoxy group are activated.

-

The positions meta (C2, C4, C6) to the benzoyl group are the least deactivated.

The directing effects converge, making the C2, C4, and C6 positions the most likely sites for electrophilic substitution. Steric hindrance from the adjacent benzoyl group may disfavor substitution at the C2 position, making the C4 and C6 positions the most probable targets. The unsubstituted phenyl ring is also susceptible to substitution but is generally less reactive than activated positions on the other ring.

Applications and Significance

This compound serves as a versatile intermediate and a functional molecule with specific applications driven by its chemical structure.

Intermediate in Organic Synthesis

Its primary role is as a precursor in the synthesis of more complex molecules. The ketone functionality can be reduced to an alcohol or a methylene group, or it can serve as a handle for introducing nucleophiles. The aromatic rings can be further functionalized via electrophilic substitution, as discussed above, to build scaffolds for pharmaceuticals, agrochemicals, and materials science.

Photochemistry and UV Applications

Like other benzophenones, this compound possesses UV-absorbing properties.[1] Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which then undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is a powerful diradical and is the key to its photochemical applications.

-

Photoinitiator: The triplet state can initiate polymerization reactions by abstracting a hydrogen atom from a suitable donor (like an amine or thiol), generating a radical that starts the polymerization chain reaction.[1]

-

UV Filter: Its ability to absorb UV radiation makes it and its derivatives useful in formulations to protect materials from UV degradation.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of this compound, grounded in established chemical principles and supported by reliable data. It serves as a robust resource for scientists and researchers aiming to leverage the unique properties of this valuable chemical compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. (3-Methoxyphenyl)(phenyl)methanone | C14H12O2 | CID 12451863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. N-[(3-methoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | C15H18ClNO | CID 6457830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]

- 13. chemscene.com [chemscene.com]

- 14. Methanone, (3-methylphenyl)phenyl- [webbook.nist.gov]

- 15. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0152889) [np-mrd.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxybenzophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-methoxybenzophenone (CAS No. 6136-67-0). As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, a thorough understanding of its properties is critical for its effective application. This document consolidates experimental data with established analytical protocols, offering field-proven insights into the causality behind experimental choices. It is designed to serve as an authoritative resource, detailing not only the intrinsic properties of the molecule but also the self-validating systems for their precise determination. All quantitative data are summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Introduction and Chemical Identity

This compound, also known as (3-methoxyphenyl)(phenyl)methanone, is an aromatic ketone belonging to the benzophenone class of compounds. The presence of the methoxy group at the meta position of one phenyl ring and the diaryl ketone functionality imparts specific electronic and steric properties that are leveraged in various applications. These include its use as a photoinitiator in polymerization processes and as a UV-absorbing agent in cosmetics and plastics[1]. In drug development, the benzophenone scaffold is of significant interest, and understanding the impact of substituents like the methoxy group on properties such as lipophilicity and solubility is paramount for designing molecules with desired pharmacokinetic profiles.

This guide provides the foundational data and methodologies required for the confident use and manipulation of this compound in a research and development setting.

Table 1: Chemical Identifiers and Core Properties of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (3-methoxyphenyl)(phenyl)methanone | [2] |

| Synonyms | m-Methoxybenzophenone | [2] |

| CAS Number | 6136-67-0 | [2] |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.25 g/mol | [3] |

| Chemical Structure | N/A | |

| Physical State | White to pale yellow crystalline solid | [2] |

| InChI | InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | [2] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | [2] |

Core Physicochemical Properties

The utility of a chemical compound is fundamentally dictated by its physical properties. These values influence everything from reaction kinetics and purification strategies to bioavailability and material compatibility.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Notes | Source(s) |

| Melting Point | 36 - 38 °C | A value of 54-56 °C has also been reported, which may reflect a different polymorphic form or higher purity sample. | [4][5] |

| Boiling Point | 348.25 °C (621.4 K) at 101.3 kPa | Determined from experimental vapor pressure measurements. | [6][7] |

| Solubility | Limited in water; Soluble in ethanol, acetone. | Quantitative data is not readily available. Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and THF based on its structure. | [2] |

| LogP (n-octanol/water) | No experimental data available. | The partition coefficient is a critical parameter for predicting a molecule's behavior in biological systems. Its determination is highly recommended (see Protocol 4.2). | N/A |

Significance of Properties in a Research Context

-

Melting Point: The melting point is a primary indicator of purity. A sharp melting range, as cited, suggests a relatively pure substance. This property is critical for handling and storage, and for processes like melt crystallization or formulating amorphous solid dispersions. The discrepancy in reported values highlights the importance of in-house verification.

-

Boiling Point: The high boiling point indicates low volatility under standard conditions, which is advantageous for open-flask reactions and reduces handling hazards associated with inhalation. This value is essential for designing high-temperature reactions or purification by vacuum distillation.

-

Solubility: The compound's poor aqueous solubility and good organic solvent solubility are characteristic of a lipophilic molecule. This dictates the choice of solvents for reactions, chromatography, and formulation. In drug development, this property directly influences dissolution rate and oral bioavailability.

-

LogP (Octanol-Water Partition Coefficient): LogP is a cornerstone of medicinal chemistry, providing a quantitative measure of a compound's lipophilicity. It is a key predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While an experimental value is not published, its determination via the Shake-Flask method (see Protocol 4.2) is a foundational step in any drug discovery cascade.

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an unassailable fingerprint of a molecule's structure. While public spectral databases for this compound are sparse, its structure allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (in CDCl₃):

-

~3.8 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy (-OCH₃) group. It appears as a singlet because there are no adjacent protons to cause splitting.

-

~6.9-7.8 ppm (multiplet, 9H): This complex region will contain the signals for all nine aromatic protons on the two phenyl rings. The protons on the methoxy-substituted ring are expected in the more upfield portion of this region (~6.9-7.4 ppm) due to the electron-donating effect of the methoxy group. The five protons on the unsubstituted phenyl ring will resonate in the more standard aromatic region (~7.4-7.8 ppm). The meta-coupling patterns will result in a complex, overlapping multiplet.

-

-

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (in CDCl₃):

-

~196 ppm: The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield.

-

~160 ppm: The aromatic carbon directly attached to the methoxy group (C-OCH₃).

-

~115-140 ppm: A series of signals for the remaining 11 aromatic carbons.

-

~55 ppm: The carbon of the methoxy group (-OCH₃).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, the KBr pellet method is standard (see Protocol 4.3).

-

Expected Characteristic Absorption Bands:

-

~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl group in the methoxy functionality.

-

~1660 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of a diaryl ketone. This is a key diagnostic peak.

-

~1580-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching bands characteristic of the aryl ether linkage (Ar-O-CH₃).

-

Experimental Protocols for Physicochemical Characterization

The following protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals. They are designed to be self-validating and provide a framework for generating reliable, reproducible data.

Protocol for Melting Point Determination (Capillary Method)

This method is based on the principles outlined in OECD Test Guideline 102. It provides a precise melting range, which is indicative of sample purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-4 mm height) into the sealed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to approach the expected melting point (~37 °C).

-

Causality: A rapid initial heating rate saves time, but precision requires a slower rate near the phase transition.

-

Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Causality: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, preventing an overestimation of the melting point.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts.

-

The melting range is reported as T₁ - T₂.

-

-

System Validation: Periodically confirm the apparatus's calibration using certified reference standards with known melting points (e.g., benzophenone, caffeine).

Protocol for LogP Determination (OECD 107 Shake-Flask Method)

This protocol describes the gold-standard method for determining the n-octanol/water partition coefficient, a critical parameter in drug development.

Methodology:

-

Phase Preparation (Pre-saturation):

-

Prepare a sufficient volume of n-octanol and reagent-grade water.

-

In a large separatory funnel, vigorously shake n-octanol with water for 24 hours at the experimental temperature (e.g., 25 °C). Allow the phases to separate completely.

-

Causality: Pre-saturating each solvent with the other is the most critical step. It prevents volume changes during the experiment that would alter the concentration of the analyte and lead to inaccurate results.

-

-

Stock Solution Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol. The final concentration in the octanol phase should not exceed 0.01 mol/L.

-

Partitioning:

-

In several glass-stoppered centrifuge tubes, combine the stock solution with pre-saturated water at different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).

-

Shake the tubes gently for 5-10 minutes to allow for partitioning.

-

Causality: Gentle shaking prevents the formation of emulsions, which are difficult to break and interfere with phase separation.

-

-

Phase Separation: Centrifuge the tubes at a moderate speed until the two phases are completely clear and separated.

-

Concentration Analysis:

-

Carefully withdraw an aliquot from each phase (aqueous and octanol).

-

Determine the concentration of this compound in each aliquot using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC). A calibration curve must be prepared for each phase.

-

-

Calculation:

-

The partition coefficient (P_ow) is the ratio of the equilibrium concentrations: P_ow = C_octanol / C_water.

-

The result is expressed as its base-10 logarithm: LogP = log₁₀(P_ow).

-

The final value should be the average of the determinations from the different volume ratios.

-

Protocol for Solid-State IR Spectrum Acquisition (KBr Pellet Method)

This method is a classic and reliable way to obtain a high-quality infrared spectrum of a solid compound, minimizing scattering effects.

Methodology:

-

Material Preparation:

-

Gently grind ~1 mg of this compound into a fine powder using a clean, dry agate mortar and pestle.

-

Add ~100-200 mg of spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is hygroscopic; it must be kept desiccated prior to use.

-

Causality: The 1:100 ratio of sample to KBr ensures that the sample is finely dispersed in the IR-transparent matrix, which prevents absorption saturation and reduces light scattering[1].

-

-

Mixing: Gently but thoroughly mix the sample and KBr for 1-2 minutes until the mixture is homogenous.

-

Pellet Pressing:

-

Transfer a small amount of the powder mixture into a pellet die.

-

Place the die under a hydraulic press and apply 7-10 tons of pressure for 2-3 minutes. This will cause the KBr to fuse into a transparent or translucent disc.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

-

-

Quality Check: A high-quality pellet will be transparent and result in a flat baseline with sharp, well-defined absorption peaks. A sloping baseline or broad peaks can indicate poor grinding or moisture contamination.

Protocol for ¹H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample of a solid organic compound for solution-state NMR analysis[1].

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which this compound is soluble. Deuterated chloroform (CDCl₃) is the most common starting point for non-polar to moderately polar organic compounds[1]. Acetone-d₆ or DMSO-d₆ are suitable alternatives.

-

Sample Weighing: Weigh 5-10 mg of this compound directly into a small, clean, dry vial.

-

Dissolution:

-

Using a glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[5].

-

Gently swirl or vortex the vial to completely dissolve the solid.

-

-

Filtration and Transfer:

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

-

Causality: Filtration is mandatory to remove any dust or particulate matter. Suspended solids drastically disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

-

-

Final Check: The final solution in the NMR tube should be clear and free of any solids or air bubbles. The sample height should be approximately 4-5 cm[1]. Cap the tube securely before analysis.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety:

-

Based on data for similar compounds, this compound should be handled with care. Assume it may cause skin and eye irritation.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

-

Handling:

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.

-

A safety data sheet (SDS) for this compound indicates a melting point of 36-38°C, suggesting it should be stored in a temperature-controlled environment to prevent melting[4].

-

Conclusion

This guide has detailed the essential physicochemical properties of this compound, providing both established data and the authoritative protocols for their experimental verification. The compound's melting and boiling points, solubility profile, and predicted spectroscopic characteristics define its behavior in chemical and biological systems. By adhering to the standardized, self-validating protocols outlined herein for properties such as the n-octanol/water partition coefficient, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their projects with confidence and scientific integrity.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To [chem.rochester.edu]

- 7. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Synthesis of 3-Methoxybenzophenone

This guide provides a comprehensive technical overview of the primary synthetic pathways for 3-methoxybenzophenone, a key intermediate in the development of various pharmaceuticals and organic materials.[1] Intended for researchers, scientists, and professionals in drug development, this document details the core synthetic strategies, explains the mechanistic principles behind experimental choices, and provides actionable protocols for laboratory application.

Introduction: The Significance of this compound

This compound and its derivatives are crucial building blocks in medicinal chemistry and materials science. The benzophenone scaffold is a common motif in pharmacologically active molecules, and the strategic placement of a methoxy group can significantly influence a compound's biological activity and physicochemical properties.[2][3] For instance, benzophenone derivatives are utilized as sunscreens and in the synthesis of drugs for a range of conditions. Understanding the efficient and reliable synthesis of this compound is therefore of considerable importance.

This guide will focus on two primary and well-established synthetic routes: Friedel-Crafts Acylation and the Grignard Reaction. An alternative pathway via Suzuki-Miyaura Coupling will also be discussed as a modern approach to forming the diaryl ketone structure.

Part 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the synthesis of aryl ketones, involving the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][5] For the synthesis of this compound, two main retrosynthetic approaches can be considered: the acylation of anisole with benzoyl chloride or the acylation of benzene with 3-methoxybenzoyl chloride.

Strategic Considerations: Regioselectivity

The methoxy group of anisole is a strong ortho-, para-directing activator.[6] Therefore, the Friedel-Crafts acylation of anisole with benzoyl chloride would lead to a mixture of 2-methoxybenzophenone and 4-methoxybenzophenone, with the desired 3-methoxy isomer not being formed. To achieve the target molecule, the acylation of benzene with 3-methoxybenzoyl chloride is the preferred and more direct strategy.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[7][8]

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of 3-methoxybenzoyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4] This highly electrophilic species is the key reactant.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[7]

-

Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and forming the final product, this compound.[5] The AlCl₃ catalyst is regenerated in this step. However, since the ketone product can form a complex with the Lewis acid, a stoichiometric amount of the catalyst is often required.[9]

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for similar benzophenone syntheses.[10][11]

Materials:

-

3-Methoxybenzoyl chloride

-

Benzene (use of a less hazardous aromatic solvent like chlorobenzene can be considered)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

-

Prepare a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.

-

Cool the AlCl₃ suspension to 0°C using an ice bath.

-

Add the 3-methoxybenzoyl chloride solution dropwise to the stirred AlCl₃ suspension.

-

After the addition of the acyl chloride, add benzene (1.0-1.2 equivalents) dropwise.

-

After complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

| Parameter | Value | Reference |

| Catalyst | Aluminum Chloride (AlCl₃) | [10] |

| Solvent | Dichloromethane (CH₂Cl₂) | [10] |

| Reaction Temperature | 0°C to Room Temperature | [10] |

| Typical Reaction Time | 2-6 hours | [10] |

| Yield | Quantitative (expected) | [10] |

Part 2: Grignard Reaction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and offers a versatile alternative for the synthesis of this compound.[12][13] This pathway involves the reaction of a Grignard reagent with a suitable electrophile.

Synthetic Strategies

Two primary routes are viable for the synthesis of this compound using a Grignard reaction:

-

Route A: Reaction of phenylmagnesium bromide with 3-methoxybenzoyl chloride.

-

Route B: Reaction of 3-methoxyphenylmagnesium bromide with benzoyl chloride.

Both routes are chemically sound; the choice may depend on the commercial availability and cost of the starting materials.

Reaction Mechanism

The Grignard reaction mechanism involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon.[14][15]

-

Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[16] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the benzoyl chloride derivative.

-

Formation of Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the benzophenone product.

-

Aqueous Workup: An acidic workup is necessary to quench any unreacted Grignard reagent and to dissolve the magnesium salts.[12]

References

- 1. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 2. General Synthetic Methodologies for Building Blocks to Construct Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone 3 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. 3-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. benchchem.com [benchchem.com]

- 13. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 14. Grignard Reaction [organic-chemistry.org]

- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Grignard reaction - Wikipedia [en.wikipedia.org]

Part 1: Core Principles of 3-Methoxybenzophenone

An In-Depth Technical Guide to the Mechanism of Action of 3-Methoxybenzophenone

This guide provides a comprehensive exploration of the photochemical and photobiological mechanisms of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple description of properties to elucidate the underlying principles that govern its function as a potent photosensitizer. We will delve into the causality behind its reactivity, the experimental frameworks for its characterization, and its implications in various scientific applications.

This compound is an aromatic ketone, a derivative of benzophenone, characterized by a methoxy group (-OCH₃) at the meta-position of one phenyl ring.[1] This substitution, while seemingly minor, influences the electronic properties and, consequently, the photochemical behavior of the molecule.[1] Like its parent compound, this compound is recognized for its ability to absorb ultraviolet (UV) radiation, a property that underpins its use as a photoinitiator and a tool in photobiological studies.[1]

Its function, however, is not merely passive absorption. The true mechanistic value of this compound lies in its efficiency at converting light energy into chemical reactivity through a process known as photosensitization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6136-67-0 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents (ethanol, acetone); limited in water | [1] |

| Primary Function | Photosensitizer, Photoinitiator, UV Absorber | [1][3] |

Part 2: The Photochemical Core Mechanism: From Photon to Reactivity

The mechanism of action begins with the absorption of a photon and culminates in the generation of highly reactive chemical species. This multi-stage process is best understood by examining the electronic state transitions of the molecule, famously depicted by a Jablonski diagram.

Stage 1: Photon Absorption and Electronic Excitation

Upon absorbing a photon of UV light, a valence electron in the this compound molecule is promoted from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to a lower unoccupied molecular orbital (LUMO). This creates a short-lived, electronically excited singlet state (S₁).[4] This transition is the primary event that initiates all subsequent photochemical processes.

Caption: Simplified Jablonski diagram for this compound.

Stage 2: Intersystem Crossing (ISC): The Gateway to Photoreactivity

While the excited singlet state (S₁) can decay back to the ground state via fluorescence, the hallmark of benzophenones is their remarkable efficiency in undergoing a spin-forbidden transition known as intersystem crossing (ISC).[4][5][6] During ISC, the spin of the excited electron flips, transitioning the molecule from the singlet state (S₁, total spin = 0) to an isoenergetic excited triplet state (T₁, total spin = 1).[6][7]

This S₁ → T₁ transition is pivotal. The triplet state is significantly longer-lived (microseconds to milliseconds) than the singlet state (nanoseconds) because its decay back to the singlet ground state (S₀) is also spin-forbidden.[4] This extended lifetime provides a crucial window for the excited molecule to interact with its surroundings. The efficiency of this process is quantified by the triplet quantum yield (ΦT), which for benzophenone derivatives is often close to 100% (or unity).[3]

The rate and efficiency of ISC are governed by the relative energies of the involved nπ* and ππ* electronic states.[8][9] In benzophenones, the close proximity of the S₁(nπ) and a T₂(ππ) state facilitates this transition, a phenomenon explained by El-Sayed's rules.[6][8] Solvent polarity can further modulate these energy levels; for instance, hydrogen bonding in protic solvents can alter ISC rates.[8][10]

Stage 3: The Reactive Triplet State: A Mechanistic Crossroads

Once populated, the long-lived triplet state of this compound acts as the primary agent of photosensitization. It can initiate chemical reactions via two distinct, often competing, pathways known as Type I and Type II mechanisms.[11]

-

Type I Mechanism: Direct Molecular Interaction & Radical Formation The triplet-state photosensitizer can interact directly with a substrate molecule (Sub). This often occurs via hydrogen atom abstraction or electron transfer, generating two radicals: a radicalized substrate and the benzophenone ketyl radical.[11][12] These highly reactive radicals can then participate in a cascade of further reactions, such as polymerization or oxidation. This pathway is favored in the presence of easily abstractable hydrogen atoms (e.g., from alcohols or other organic molecules) and at high substrate concentrations.[12]

-

Type II Mechanism: Energy Transfer to Molecular Oxygen In the presence of molecular oxygen (O₂), which naturally exists in a triplet ground state (³O₂), the excited photosensitizer can relax to its ground state by transferring its electronic energy to the oxygen molecule.[4][11] This process, governed by spin conservation rules, is highly efficient and converts the triplet oxygen into a highly reactive, electrophilic excited singlet state, known as singlet oxygen (¹O₂).[11][13] Singlet oxygen is a potent oxidizing agent and the primary cytotoxic species in many photodynamic therapy (PDT) applications.[13]

Caption: Competing Type I and Type II photosensitization pathways.

Part 3: Biological Consequences: Reactive Oxygen Species (ROS) and Cellular Impact

The generation of singlet oxygen (Type II) and other radicals (Type I) falls under the umbrella of Reactive Oxygen Species (ROS).[14] These species are highly reactive and can indiscriminately damage essential biological macromolecules when generated within or near cells.[15]

-

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that compromises membrane integrity and function.

-

Protein Oxidation: Amino acid side chains (particularly cysteine and methionine) and the protein backbone are susceptible to oxidation, leading to enzyme inactivation and protein aggregation.

-

DNA Damage: ROS can cause modifications to DNA bases (e.g., formation of 8-oxo-guanine) and strand breaks, leading to mutations and potentially apoptosis (programmed cell death).

This induction of oxidative stress is the fundamental mechanism behind the phototoxicity of many photosensitizers and is therapeutically harnessed in PDT to destroy cancer cells.[16][17] The resulting cellular stress can activate complex signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, which ultimately determine the cell's fate.[18]

Caption: Cellular damage cascade initiated by photosensitized ROS.

Part 4: Experimental Protocols for Mechanistic Investigation

Validating the proposed mechanism of action requires a suite of specialized spectroscopic and biological techniques. The following protocols provide a framework for characterizing the key steps in the photosensitization process.

Protocol 1: Characterization of the Triplet State via Nanosecond Transient Absorption Spectroscopy (TAS)

Rationale: TAS is a pump-probe technique that allows for the direct observation of short-lived excited states.[19][20] A "pump" laser pulse excites the sample, and a "probe" light pulse, delayed in time, measures the absorption spectrum of the transient species created. This allows for the identification of the triplet-triplet absorption spectrum and the measurement of its lifetime.[21]

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deoxygenated acetonitrile or isopropanol) in a cuvette. The concentration should be adjusted to have an optical density of ~0.5-1.0 at the excitation wavelength.

-

Instrumentation Setup: Utilize a nanosecond laser system. The pump wavelength should correspond to an absorption band of the compound (e.g., 355 nm from a Nd:YAG laser). The probe source is typically a broad-spectrum lamp (e.g., Xenon arc lamp).

-

Data Acquisition: a. Record the absorption spectrum of the probe light through the unexcited sample (I₀). b. Fire the pump laser to excite the sample and, after a specified delay time (e.g., 50 ns), record the spectrum of the probe light passing through the excited sample (I). c. Calculate the change in absorbance (ΔA) as ΔA = -log(I/I₀). d. Repeat this process for a range of time delays (from nanoseconds to microseconds) to map the formation and decay of the transient species.

-

Data Analysis: The resulting spectra will show a bleach of the ground-state absorption and the appearance of a new, broad absorption band at longer wavelengths. This new band is the characteristic triplet-triplet (T₁ → Tₙ) absorption. Plotting the ΔA at the peak of this new band versus time and fitting it to an exponential decay function yields the triplet state lifetime (τT).

Caption: Workflow for Transient Absorption Spectroscopy (TAS) experiment.

Protocol 2: Quantification of Singlet Oxygen (¹O₂) Generation

Rationale: The generation of singlet oxygen can be quantified indirectly by monitoring its reaction with a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF).[22] DPBF reacts specifically with ¹O₂ to form a product that does not absorb light in the same region, leading to a measurable decrease in DPBF's absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (the photosensitizer).

-

Prepare a stock solution of DPBF in a suitable solvent (e.g., ethanol).

-

Prepare a solution of a reference photosensitizer with a known ¹O₂ quantum yield (ΦΔ) in the same solvent (e.g., methylene blue, ΦΔ ≈ 0.52 in ethanol).[22]

-

-

Experimental Setup: Use a standard spectrophotometer and a light source with a filter to select the desired excitation wavelength (e.g., 365 nm).

-

Measurement: a. In a cuvette, mix the this compound solution with the DPBF solution. The final DPBF concentration should yield an initial absorbance of ~1.0-1.5 at its λ_max (~410 nm). b. Record the initial absorbance of DPBF at its maximum. c. Irradiate the solution with the light source for a set period (e.g., 30 seconds). d. Immediately record the absorbance of DPBF again. e. Repeat the irradiation/measurement cycle for several time points. f. Repeat the entire procedure for the reference photosensitizer and a blank control (DPBF only).

-

Data Analysis: a. Plot the absorbance of DPBF vs. irradiation time for the sample, reference, and control. The rate of absorbance decrease is proportional to the rate of ¹O₂ generation. b. The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following comparative formula: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample) Where k is the slope of the absorbance vs. time plot, and F is the absorption correction factor at the irradiation wavelength (F = 1 - 10^(-Abs)).

Table 2: Data for Singlet Oxygen Quantum Yield Calculation

| Parameter | Sample (3-MBP) | Reference (MB) |

| Irradiation Wavelength (nm) | 365 | 365 |

| Absorbance at Irradiation λ | Value | Value |

| Correction Factor (F) | Calculated | Calculated |

| Slope of DPBF Bleaching (k) | From plot | From plot |

| Known ΦΔ_ref | N/A | ~0.52 |

| Calculated ΦΔ_sample | Result | N/A |

References

- 1. CAS 6136-67-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - CAS:6136-67-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Biomolecule–Photosensitizer Conjugates: A Strategy to Enhance Selectivity and Therapeutic Efficacy in Photodynamic Therapy | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. edinst.com [edinst.com]

- 7. Triplet state - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 20. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 21. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the UV Absorption Spectrum of 3-Methoxybenzophenone

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption spectrum of 3-methoxybenzophenone (C₁₄H₁₂O₂).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectroscopic properties, practical experimental methodologies, and the influence of environmental factors on its UV absorbance. By integrating established principles with field-proven insights, this guide serves as an authoritative resource for the accurate characterization and application of this compound.

Introduction: The Significance of this compound's UV Absorption

This compound is an aromatic ketone widely recognized for its capacity to absorb UV radiation.[1] This property makes it a valuable compound in various industrial and pharmaceutical applications, including its use as a UV filter in cosmetics and a photostabilizer in plastics.[1] A thorough understanding of its UV absorption spectrum is paramount for optimizing its function, ensuring product efficacy, and assessing its photochemical behavior.

The electronic structure of this compound, characterized by a benzophenone backbone with a methoxy group at the 3-position, gives rise to distinct electronic transitions when subjected to UV radiation.[1] These transitions, primarily π → π* and n → π*, are responsible for the characteristic absorption bands observed in its UV spectrum.[2][3][4] The position and intensity of these bands are sensitive to the molecular environment, offering a window into the compound's interactions and stability.

This guide will explore the theoretical basis for these electronic transitions, provide a detailed protocol for acquiring the UV absorption spectrum, and discuss the critical influence of solvent polarity on the spectral features.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its spectroscopic analysis.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water | [1] |

| CAS Number | 6136-67-0 | [1] |

Theoretical Principles of UV Absorption in this compound

The UV absorption spectrum of this compound is governed by the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals upon the absorption of photons.[5][6] In aromatic ketones like this compound, the key electronic transitions are:

-

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital.[3][5] These transitions typically result in strong absorption bands.[2] In benzophenones, these are often observed at shorter wavelengths.[7]

-

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital.[3][4][5] These are "forbidden" transitions and are therefore of lower intensity compared to π → π* transitions.[3] For carbonyl compounds, this absorption is typically found at longer wavelengths.[4]

The methoxy substituent (-OCH₃) on the benzophenone core acts as an auxochrome, influencing the energy levels of the molecular orbitals and thus shifting the absorption maxima (λmax) and altering the molar absorptivity (ε).

Visualizing Electronic Transitions

The following diagram illustrates the primary electronic transitions within the this compound molecule.

Caption: Electronic transitions in this compound.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following protocol outlines a robust methodology for obtaining the UV absorption spectrum of this compound. This self-validating system ensures accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: this compound (purity ≥ 97%)

-

Solvents: Spectroscopic grade ethanol and n-heptane

-

Instrumentation: Double-beam UV-Vis spectrophotometer

-

Cuvettes: 1 cm path length quartz cuvettes

Step-by-Step Methodology

-

Instrument Calibration and Blanking:

-

Rationale: To ensure the accuracy of the absorbance readings, the spectrophotometer must be calibrated according to the manufacturer's instructions. A baseline correction using the solvent of choice is crucial to negate any absorbance from the solvent and the cuvette itself.

-

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill two quartz cuvettes with the chosen spectroscopic grade solvent (e.g., ethanol).

-

Place the cuvettes in the reference and sample holders.

-

Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm).

-

-

-

Preparation of Stock and Working Solutions:

-

Rationale: Accurate concentration determination is vital for calculating molar absorptivity. A stock solution of known concentration is prepared and then diluted to create working solutions within the linear dynamic range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

-

Procedure:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg).

-

Dissolve the weighed compound in a 100 mL volumetric flask using the chosen solvent to create a stock solution.

-

From the stock solution, prepare a series of dilutions to obtain working solutions of varying concentrations.

-

-

-

Spectral Acquisition:

-

Rationale: The absorption spectrum is obtained by measuring the absorbance of the sample solution across a range of UV wavelengths.

-

Procedure:

-

Rinse the sample cuvette with the working solution.

-

Fill the sample cuvette with the working solution and place it in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorbance from 200 nm to 400 nm.

-

Save and export the spectral data.

-

-

Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectral acquisition.

Influence of Solvent Polarity

The polarity of the solvent can significantly impact the UV absorption spectrum of benzophenone derivatives.[7][8] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

-

Hypsochromic Shift (Blue Shift) of n → π Transitions:* In polar solvents, the non-bonding electrons on the carbonyl oxygen are stabilized by hydrogen bonding or dipole-dipole interactions.[7][8] This increases the energy required for the n → π* transition, resulting in a shift of the absorption maximum to a shorter wavelength (a blue shift).[9]

-

Bathochromic Shift (Red Shift) of π → π Transitions:* The excited state of a π → π* transition is generally more polar than the ground state. Polar solvents will stabilize this excited state more than the ground state, thus decreasing the energy gap for the transition and causing a shift to a longer wavelength (a red shift).[9]

Expected Spectral Shifts

The table below summarizes the expected shifts in the absorption bands of this compound when transitioning from a nonpolar solvent (like n-heptane) to a polar solvent (like ethanol).

| Transition | Nonpolar Solvent (e.g., n-Heptane) | Polar Solvent (e.g., Ethanol) | Expected Shift | Rationale |

| n → π | Longer λmax | Shorter λmax | Hypsochromic (Blue) | Stabilization of the ground state n-orbital by the polar solvent.[7][8][9] |

| π → π | Shorter λmax | Longer λmax | Bathochromic (Red) | Greater stabilization of the more polar π* excited state by the polar solvent.[9] |

The study of solvent effects is a powerful tool for assigning absorption bands to specific electronic transitions.[10]

Data Interpretation and Analysis

The acquired UV-Vis spectrum should be analyzed to determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). The molar absorptivity can be calculated using the Beer-Lambert Law:

A = εcl

Where:

-

A is the absorbance

-

ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

-

c is the concentration of the sample (mol L⁻¹)

-

l is the path length of the cuvette (cm)

By comparing the spectra obtained in different solvents, the n → π* and π → π* transitions can be tentatively assigned based on the direction of the solvatochromic shifts.

Conclusion

The UV absorption spectrum of this compound is a critical analytical tool for its characterization and application. A comprehensive understanding of the underlying electronic transitions, coupled with a robust experimental methodology, is essential for obtaining accurate and reproducible spectral data. The pronounced influence of solvent polarity on the n → π* and π → π* transitions provides valuable insights into the molecular interactions of this important UV-absorbing compound. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling them to leverage its spectroscopic properties effectively.

References

- 1. CAS 6136-67-0: this compound | CymitQuimica [cymitquimica.com]

- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 3. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Molecular electronic transition - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

solubility of 3-methoxybenzophenone in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methoxybenzophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 6136-67-0), a key intermediate and photoinitiator in various industrial and research applications. A detailed exploration of the underlying physicochemical principles governing its solubility is presented, including the role of molecular structure, solvent polarity, and intermolecular forces. This guide outlines a robust, step-by-step experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method. While specific experimental solubility data for this compound is sparse in public literature, this document provides a predictive solubility profile based on established chemical theories and data from structurally analogous compounds. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical, polymer, and cosmetic industries who require a deep, practical understanding of this compound's solubility for process optimization, formulation development, and reaction engineering.

Introduction: The Significance of this compound and its Solubility

This compound is an aromatic ketone distinguished by a benzophenone core functionalized with a methoxy group at the 3-position.[1] Its molecular structure, featuring two phenyl rings, a carbonyl group, and an ether linkage, imparts a unique combination of steric and electronic properties. These features make it a valuable compound in several fields, notably as a photoinitiator in UV-curing polymerization processes and as an intermediate in the synthesis of more complex organic molecules.[1] It also possesses UV-absorbing properties, making it relevant in the development of UV filters.[1]

For the practicing scientist, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of successful application. In drug development, solubility dictates bioavailability and formulation strategies. In organic synthesis, it governs the choice of reaction media, influences reaction kinetics, and is critical for purification via crystallization. For its application as a photoinitiator, this compound must be soluble in the monomer or resin mixture to ensure a homogenous and efficient polymerization process.[1]

This guide bridges theoretical principles with practical execution, providing the necessary framework to predict, determine, and apply the solubility data of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle "like dissolves like" provides a qualitative starting point for prediction.[2][3] This can be further refined by considering polarity and, more quantitatively, through systems like Hansen Solubility Parameters.

Molecular Structure and Polarity

The structure of this compound (Figure 1) is amphiphilic in nature. The two phenyl rings are nonpolar and lipophilic, while the carbonyl group (C=O) is strongly polar, and the methoxy group (-OCH₃) contributes moderate polarity. This duality suggests that this compound will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit favorable solubility in solvents of intermediate polarity.

-

Nonpolar Regions: The extensive phenyl rings favor interactions with nonpolar solvents through van der Waals dispersion forces.

-

Polar Regions: The carbonyl group's oxygen atom acts as a hydrogen bond acceptor, and the entire C=O moiety engages in dipole-dipole interactions with polar solvents. The methoxy group also contributes to these polar interactions.

Figure 1: Molecular Structure of this compound.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with a smaller "distance" (Ra) between them in this space are more likely to be miscible.[4][6]

The distance (Ra) is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, a predictive solubility profile can be established. This compound is generally described as a white to pale yellow crystalline solid with moderate solubility in organic solvents like ethanol and acetone, but limited solubility in water.[1] This aligns with the expected behavior. The following table summarizes the anticipated solubility in various common organic solvents, categorized by class.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | Good to Moderate | The solvent's hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the solute. The overall polarity is well-matched. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Excellent | Strong dipole-dipole interactions between the solvent and the solute's carbonyl group. Lack of strong solvent-solvent hydrogen bonding (as seen in water) allows for easier solvation of the solute molecules. |

| Aromatic | Toluene, Xylene, Benzene | Good to Moderate | The phenyl rings of the solute interact favorably with the aromatic solvent via π-stacking and dispersion forces. |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Good polarity match and ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Poor to Slight | The high polarity of the carbonyl group is mismatched with the nonpolar nature of the solvent, leading to unfavorable energetics for dissolution. |

| Aqueous | Water | Insoluble/Very Poor | The large, nonpolar phenyl rings make the molecule predominantly hydrophobic, preventing effective hydration by water molecules.[7][8] |

Experimental Protocol: Determination of Equilibrium Solubility

To obtain quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[9]

Rationale and Self-Validation

This protocol is designed to be self-validating. By ensuring a true equilibrium is reached (evidenced by a constant concentration over time) and that the solid phase remains in excess, the measured concentration of the supernatant is, by definition, the saturation solubility at that temperature. The use of a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) ensures the accuracy of the quantification.

Required Materials and Equipment

-

Solute: this compound (high purity, >98%)

-

Solvents: A range of analytical grade organic solvents.

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is critical to ensure a saturated solution is formed and maintained. A general rule is to add at least 2-3 times the expected amount needed for saturation.

-

Pipette a precise volume (e.g., 2.00 mL) of the desired solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours is preferable for slowly dissolving compounds.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved microcrystals. This step is crucial to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

Calculate the concentration in the original, undiluted sample. This value represents the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow.

Figure 2: Workflow for Equilibrium Solubility Determination.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility across diverse scientific and industrial domains. While its amphiphilic molecular structure provides moderate to excellent solubility in a wide range of common polar aprotic and aromatic organic solvents, it remains poorly soluble in aliphatic and aqueous media. This guide has provided the theoretical foundation to predict this behavior and a detailed, robust experimental protocol to quantify it accurately. By leveraging this knowledge, researchers and development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and ensuring product performance and stability.

References

- 1. CAS 6136-67-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. m.youtube.com [m.youtube.com]

The Influence of Methoxy Substitution on the Electronic Properties of Benzophenones: A Technical Guide

Introduction: Beyond the Archetype

Benzophenone stands as a cornerstone in photochemistry, a benchmark against which the behaviors of other aromatic ketones are often measured. Its notoriety stems from a near-quantitative efficiency in undergoing intersystem crossing (ISC) from an excited singlet state to a durable triplet state, a property that has cemented its role as a premier photosensitizer.[1] However, the true versatility of the benzophenone scaffold is unveiled through substitution. The strategic placement of functional groups on its phenyl rings allows for the fine-tuning of its electronic and photophysical properties, tailoring the molecule for specific applications ranging from photoinitiators in polymer science to probes in biological systems.